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Compound of Interest

Compound Name: AZ14133346

Cat. No.: B15612050

Welcome to the AZD9291 (Osimertinib) Technical Support Center. This resource is designed for
researchers, scientists, and drug development professionals to help navigate and troubleshoot
potential off-target effects of AZD9291 during pre-clinical and clinical research.

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of action for AZD9291 (Osimertinib)?

Al: AZD9291, also known as Osimertinib, is a third-generation, irreversible epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target
both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M
resistance mutation, which commonly arises after treatment with first- or second-generation
EGFR TKis.[1][2] AZD9291 forms a covalent bond with the cysteine-797 residue in the ATP-
binding site of mutant EGFR, thereby irreversibly inhibiting its kinase activity.[3]

Q2: Is AZD9291 (Osimertinib) completely selective for mutant EGFR?

A2: While AZD9291 is highly selective for mutant forms of EGFR over wild-type (WT) EGFR, it
is not entirely specific.[1][3] Like most kinase inhibitors, it can interact with other kinases to
varying degrees, which may lead to off-target effects.

Q3: What are the known or predicted off-targets of AZD9291 (Osimertinib)?
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A3: Experimental screening against a large panel of kinases has shown that AZD9291 has a
generally clean profile. However, some kinases, including ErbB2, ErbB4, ACK1, ALK, BLK,
BRK, MLK1, and MNK2, have shown significant inhibition at a concentration of 1 uM.[1]
Additionally, computational studies have predicted a number of other potential off-targets, such
as Janus kinase 3 (JAK3), mitogen-activated protein kinases (MAPKSs), and Src family kinases.
[4] Chemical proteomics studies have also identified cathepsins as potential off-targets, which
may be related to the drug's accumulation in lysosomes.[3]

Q4: What are the common resistance mechanisms to AZD9291 (Osimertinib)?

A4: Resistance to AZD9291 can occur through on-target EGFR-dependent mechanisms or off-
target EGFR-independent mechanisms. The most well-characterized on-target resistance
mechanism is the acquisition of a tertiary C797S mutation in the EGFR kinase domain, which
prevents the covalent binding of AZD9291.[5] Off-target resistance mechanisms often involve
the activation of bypass signaling pathways, such as MET or HER2 amplification, or alterations
in downstream signaling components like the RAS-MAPK and PI3K-AKT pathways.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with AZD9291
(Osimertinib) and suggests potential causes and solutions related to off-target effects.
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Observed Issue

Potential Cause (Off-Target
Related)

Recommended
Troubleshooting Steps

Unexpected cellular phenotype
not consistent with EGFR

inhibition

The observed phenotype may
be due to the inhibition of an
off-target kinase or signaling

pathway.

1. Validate with an alternative
EGFR inhibitor: Use a
structurally different EGFR
inhibitor with a known distinct
off-target profile to see if the
phenotype persists. 2. Perform
a rescue experiment: If the off-
target is known, try to rescue
the phenotype by activating
the downstream pathway of
the off-target kinase. 3.
Conduct a kinome-wide
screen: Use a kinase activity or
binding assay to identify other
kinases inhibited by AZD9291
at the concentrations used in

your experiments.

Toxicity in cell lines at
concentrations that should be

selective for mutant EGFR

AZD9291 may be inhibiting
other essential kinases or
cellular proteins, leading to

cytotoxicity.

1. Titrate the concentration:
Determine the minimal
effective concentration that
inhibits mutant EGFR
phosphorylation without
causing significant cell death.
2. Assess apoptosis markers:
Use assays such as Annexin V
staining or caspase-3 cleavage
to confirm if the observed cell
death is due to apoptosis. 3.
Consult off-target databases:
Check publicly available
databases for known off-
targets of AZD9291 that are

critical for cell survival.
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Inconsistent results between
different cell lines with the

same EGFR mutation

The off-target landscape may
differ between cell lines,

leading to variable responses.

1. Characterize your cell lines:
Profile the expression levels of
known and predicted off-target
kinases in your cell lines of
interest. 2. Use multiple cell
lines: Confirm your findings in
several cell lines with the same
EGFR mutation to ensure the
observed effect is not cell-line

specific.

Development of resistance to
AZD9291 without the C797S

mutation

Resistance may be driven by
the activation of bypass
signaling pathways due to off-
target effects or other

mechanisms.

1. Analyze bypass pathways:
Use Western blotting or
phospho-proteomics to
investigate the activation of
alternative signaling pathways
such as MET, HER2, or RAS-
MAPK. 2. Test combination
therapies: Based on the
identified activated pathway,
test the combination of
AZD9291 with an inhibitor of
the respective bypass pathway
(e.g., a MET inhibitor).

Data Presentation
Summary of AZD9291 (Osimertinib) On-Target and Off-

Target Activity

The following table summarizes the known inhibitory activities of AZD9291. It is important to

note that obtaining a comprehensive and standardized set of IC50 values for all potential off-

targets is challenging, and the data below is compiled from various sources.
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Target IC50 (nM) Assay Type Comments
On-Target
Potent inhibition of
EGFR (L858R) 12 Recombinant Enzyme  sensitizing mutation.
[1]
High potency against
EGFR . ap -y g
1 Recombinant Enzyme  the key resistance
(L858R/T790M) _
mutation.[1]
Potential Off-Targets
(>60% inhibition at 1
HM)
_ _ _ A known bypass
Biochemical Kinome )
ErbB2 (HER2) Moderate Panel pathway in EGFR
ane
inhibitor resistance.[1]
Biochemical Kinome Member of the EGFR
ErbB4 (HER4) Moderate .
Panel family.[1]
Biochemical Kinome A non-receptor
ACK1 Moderate ] )
Panel tyrosine kinase.[1]
Biochemical Kinome An important target in
ALK Moderate
Panel a subset of NSCLC.[1]
) ) ) A member of the Src
Biochemical Kinome ] )
BLK Moderate family of tyrosine
Panel )
kinases.[1]
Biochemical Kinome A non-receptor
BRK Moderate ) )
Panel tyrosine kinase.[1]
Biochemical Kinome A mixed-lineage
MLK1 Moderate ]
Panel kinase.[1]
A MAP kinase-
Biochemical Kinome interacting
MNK2 Moderate ] )
Panel serine/threonine
kinase.[1]
© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization
Check Availability & Pricing

Predicted Off-Targets

(Computational)
) ) Involved in cytokine
JAK3 Predicted Molecular Docking _ _
signaling.[4]
) ) Key downstream
MAPKs Predicted Molecular Docking
effectors of EGFR.[4]
) ) Involved in various
Src Predicted Molecular Docking

signaling pathways.[4]

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

Objective: To determine the selectivity profile of AZD9291 across a broad range of kinases.

Methodology:

e Compound Preparation: Prepare a stock solution of AZD9291 in DMSO. For a single-dose

screen, a final concentration of 1 uM is often used.

o Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of

purified, active human kinases (e.g., Eurofins DiscoverX, Reaction Biology).

» Binding or Activity Assay: The service will typically perform a competition binding assay (e.g.,

KINOMEscan™) or an in vitro kinase activity assay.

o Competition Binding Assay: AZD9291 competes with an immobilized, active-site directed

ligand for binding to each kinase. The amount of kinase bound to the solid support is

guantified.

o Kinase Activity Assay: The ability of AZD9291 to inhibit the phosphorylation of a substrate

by each kinase is measured, typically using a radiometric or fluorescence-based method.

o Data Analysis: Results are usually provided as a percentage of inhibition at the tested

concentration or as dissociation constants (Kd) or IC50 values.
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« Interpretation: A selective inhibitor will show high affinity or potent inhibition of the intended
targets (mutant EGFR) and minimal interaction with other kinases. "Hits" are typically defined
as kinases inhibited above a certain threshold (e.g., >50% or >90% inhibition).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for
Target Engagement

Objective: To confirm the engagement of AZD9291 with its on-target and potential off-targets in
a cellular context.

Methodology:

¢ Cell Culture and Treatment: Culture NSCLC cell lines (e.g., NCI-H1975, which harbors the
L858R/T790M mutations) to ~80% confluency. Treat cells with various concentrations of
AZD9291 or a vehicle control (DMSO) for a specified time (e.g., 2 hours).

o Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot
the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a
short period (e.g., 3 minutes) to induce protein denaturation.

o Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a suitable lysis
buffer. Separate the soluble protein fraction from the precipitated protein aggregates by
centrifugation.

e Protein Quantification and Analysis: Quantify the amount of soluble target protein (e.g.,
EGFR, and potential off-targets) remaining in the supernatant at each temperature using
Western blotting or mass spectrometry.

o Data Analysis: Plot the amount of soluble protein as a function of temperature for both
treated and untreated samples. A shift in the melting curve to a higher temperature in the
presence of AZD9291 indicates target engagement and stabilization.

Protocol 3: Phospho-Proteomic Analysis of Bypass
Pathway Activation

Objective: To identify changes in signaling pathway activation in response to AZD9291
treatment, which may indicate off-target effects or resistance mechanisms.
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Methodology:

e Cell Culture and Treatment: Culture relevant NSCLC cell lines and treat with AZD9291 at a
clinically relevant concentration for different time points (e.g., 6, 24, 48 hours). Include a
vehicle control.

o Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into
peptides using trypsin.

e Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as
titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

o LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

o Data Analysis: Use bioinformatics software to identify and quantify the phosphopeptides.
Compare the phosphoproteome of AZD9291-treated cells to control cells to identify
differentially phosphorylated proteins and signaling pathways.

« Interpretation: Upregulation of phosphorylation in pathways such as the MET, HERZ2, or
MAPK pathways may indicate the activation of bypass resistance mechanisms.

Visualizations
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Caption: Intended EGFR signaling pathway inhibition by AZD9291 (Osimertinib).
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Caption: Troubleshooting workflow for investigating off-target effects of AZD9291.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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